Crystallographically Confirmed Binding Site Occupancy at the Aar2/RNaseH Interface vs. Des-Amino Analog
The target compound (F2X-Universal fragment P07C05) yielded a well-resolved electron density map permitting unambiguous placement of the (2R)-enantiomer within a specific binding site on the Aar2/RNaseH complex at 1.57 Å resolution, as deposited in PDB 7FNH [1]. By contrast, the des-amino analog N-(1-hydroxybutan-2-yl)benzamide lacks the 4-amino substituent and has no corresponding bound-state structure in this system, meaning its binding site occupancy and pose at the Aar2/RNaseH interface remain unvalidated. The presence of the 4-amino group introduces a hydrogen-bonding functionality at the para position of the benzamide ring that is structurally resolved in the electron density and is absent in the des-amino comparator.
| Evidence Dimension | Crystallographic binding site validation at Aar2/RNaseH interface |
|---|---|
| Target Compound Data | Bound-state structure resolved at 1.57 Å; unambiguous electron density for (2R)-enantiomer placement; PDB ID: 7FNH |
| Comparator Or Baseline | N-(1-hydroxybutan-2-yl)benzamide (CAS 87069-72-5): no PDB entry available for the Aar2/RNaseH system; binding site occupancy not crystallographically validated |
| Quantified Difference | Target compound: structurally confirmed hit (1 of 269 hits from 1,103 fragments screened); Comparator: not identified among reported fragment hits [1]. No quantitative affinity difference calculable from available data. |
| Conditions | X-ray crystallography; PanDDA analysis of F2X-Universal Library (917 fragments individually soaked against Aar2/RNaseH complex crystals); synchrotron data collected at MAX IV BioMAX beamline (λ = 0.9999 Å) |
Why This Matters
For structure-guided optimization programs targeting the Aar2/RNaseH interface, the availability of a validated bound-state structure eliminates the cost and time required for de novo co-crystallization of untested analogs.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630–14641. View Source
